4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-3-1-2-10(8-11)13-15-12(16-20-13)9-4-6-14-7-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXHNJZMPDAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of O-acylamidoximes. One-pot methods have been developed for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles, which include the preparation of O-acylamidoximes followed by their cyclization using N,N′-dimethylacetamide as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: Products include amino derivatives.
Substitution: Products depend on the substituent introduced, such as halogenated or sulfonated derivatives.
Scientific Research Applications
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structural analogs, their substituents, and key characteristics:
Electronic and Steric Effects
- Nitro vs. Ethoxy/Methyl Groups: The 3-nitro group in the target compound is electron-withdrawing, polarizing the oxadiazole ring and enhancing electrophilicity.
- Halogen Substitutions : Chloro and bromo groups (e.g., in and ) introduce steric bulk and enable halogen bonding, which can improve target binding affinity. Bromo’s larger size may enhance hydrophobic interactions .
Q & A
Q. What are the standard synthetic routes for preparing 4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine?
The synthesis typically involves multi-step reactions, starting with the formation of a hydrazide intermediate. For example, a nitro-substituted benzoyl chloride may react with pyridine-4-carbohydrazide to form an acylhydrazide, followed by cyclization with cyanogen bromide or a nitrile to form the oxadiazole ring. Solvents like ethanol or DMF and catalysts such as triethylamine are often used to optimize yield and purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic proton environment and substituent positions. Mass spectrometry (MS) provides molecular weight confirmation. Infrared (IR) spectroscopy can confirm functional groups like the oxadiazole ring (C=N and N-O stretches). High-performance liquid chromatography (HPLC) ensures purity .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Solubility profiling in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) is recommended. Stability studies under varying pH, temperature, and light exposure should utilize UV-Vis spectroscopy or HPLC to monitor degradation products. Evidence suggests nitroaryl compounds may exhibit photodegradation, requiring controlled light conditions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking against target proteins (e.g., enzymes with nitroaryl-binding pockets) using software like AutoDock or Schrödinger Suite can predict binding affinities. Pharmacokinetic parameters (logP, bioavailability) may be estimated via ADMET prediction tools .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Reproducing assays with standardized protocols (e.g., MTT for cytotoxicity) and verifying compound purity via HPLC-MS is critical. Comparative studies with structural analogs (e.g., replacing 3-nitrophenyl with 4-nitrophenyl) can isolate substituent-specific effects .
Q. What strategies optimize reaction yields during scale-up synthesis?
Optimization includes:
- Catalyst screening : Transition metal catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance cyclization efficiency .
- Solvent selection : DMF improves solubility of nitroaryl intermediates .
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for dehydration) minimizes side reactions .
Q. How does the nitro group’s position (meta vs. para) on the phenyl ring affect bioactivity?
Meta-substitution (3-nitrophenyl) may enhance steric accessibility for enzyme binding compared to para-substituted analogs. Electrostatic potential maps from DFT studies can highlight differences in charge distribution, while enzyme inhibition assays (e.g., cytochrome P450) provide empirical validation .
Q. What crystallographic techniques are used to determine the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture system (Cu-Kα radiation, λ = 1.54178 Å) is standard. Data refinement via SHELXL software resolves bond lengths and angles. For nitroaryl-oxadiazole hybrids, π-π stacking and hydrogen-bonding networks are common .
Q. How can researchers mitigate toxicity concerns in preclinical studies?
Structure-activity relationship (SAR) studies can identify toxicophores. For example, replacing the nitro group with a trifluoromethyl group reduces mutagenic potential. Acute toxicity assays in rodent models (LD₅₀ determination) and Ames tests for genotoxicity are recommended .
Q. What advanced spectroscopic methods elucidate reaction intermediates?
In situ Fourier-transform infrared (FTIR) spectroscopy monitors functional group transformations during synthesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks intermediate stability. For photodegradation studies, time-resolved fluorescence spectroscopy quantifies excited-state dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
